molecular formula C20H18Cl2N4O2 B11997134 N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11997134
M. Wt: 417.3 g/mol
InChI Key: QJMNBTSNEYRBSO-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of dichlorophenyl and ethoxyphenyl groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Dichlorophenyl Group: The pyrazole intermediate is then reacted with 2,6-dichlorobenzaldehyde under basic conditions to form the Schiff base.

    Addition of the Ethoxyphenyl Group: The final step involves the reaction of the Schiff base with 4-ethoxyphenylhydrazine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base linkage, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.

Medicine

    Drug Development: Due to its biological activity, the compound is explored as a lead compound in the development of new therapeutic agents.

    Diagnostics: It can be used in the development of diagnostic tools due to its ability to bind specific biomolecules.

Industry

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and ethoxyphenyl groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of N’-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-3-28-14-9-7-13(8-10-14)18-12(2)19(25-24-18)20(27)26-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3H2,1-2H3,(H,24,25)(H,26,27)/b23-11+

InChI Key

QJMNBTSNEYRBSO-FOKLQQMPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.